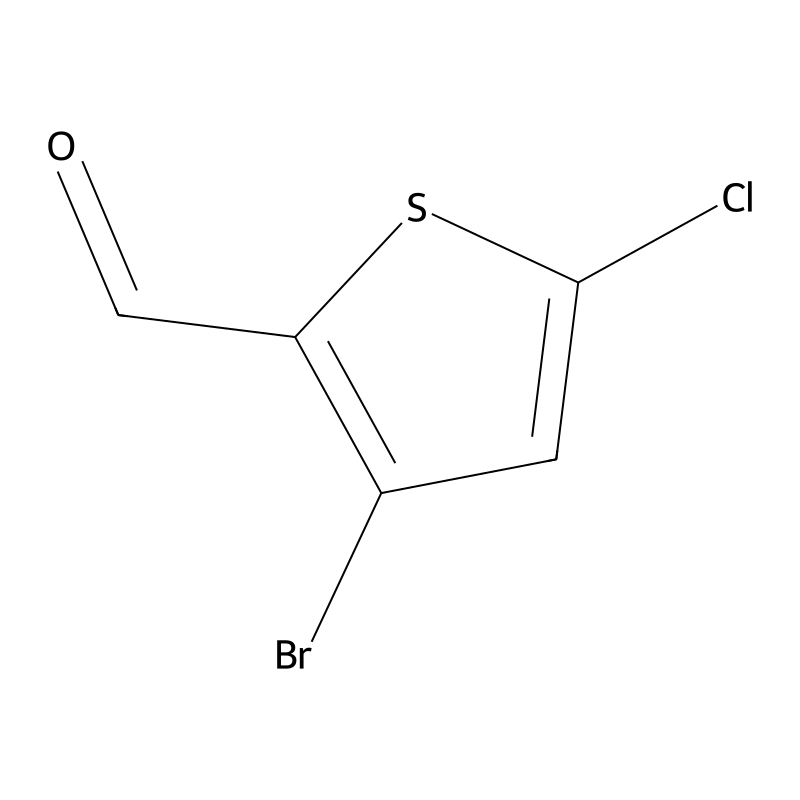

3-Bromo-5-chlorothiophene-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-5-chlorothiophene-2-carbaldehyde is a heterocyclic compound characterized by the molecular formula . It is a derivative of thiophene, which features a five-membered aromatic ring containing sulfur. This compound is notable for its unique structural characteristics, including the presence of both bromine and chlorine atoms, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is often utilized as an intermediate in various

- Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution. Common reagents for these reactions include Grignard reagents and organolithium compounds.

- Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed- From substitution: Various substituted thiophene derivatives.

- From oxidation: 3-Bromo-5-chlorothiophene-2-carboxylic acid.

- From reduction: 3-Bromo-5-chlorothiophene-2-methanol.

The synthesis of 3-Bromo-5-chlorothiophene-2-carbaldehyde can be achieved through several methods:

- Halogenation of Thiophene Derivatives: A common method involves starting from thiophene derivatives, such as 2,4-dibromothiophene, followed by treatment with lithium diisopropylamide and hexachloroethane.

- Industrial Production: Large-scale production typically employs halogenating agents like N-chlorosuccinimide or bromine under controlled conditions to ensure high yields .

3-Bromo-5-chlorothiophene-2-carbaldehyde has diverse applications across several fields:

- Organic Synthesis: Serves as a building block for more complex molecules.

- Medicinal Chemistry: Explored for potential therapeutic uses due to its biological activity.

- Material Science: Utilized in the production of advanced materials and polymers, particularly those requiring specific electronic or optical properties .

The compound's interaction studies focus on its reactivity with nucleophiles and electrophiles due to the presence of halogen atoms and an aldehyde group. These interactions are crucial in understanding its role in organic synthesis and potential biological effects. Further research is needed to elucidate specific molecular targets and mechanisms of action within biological systems.

3-Bromo-5-chlorothiophene-2-carbaldehyde shares structural similarities with several other compounds:

| Compound Name | Key Features |

|---|---|

| 3-Bromothiophene-2-carboxaldehyde | Lacks chlorine atom; similar reactivity patterns. |

| 5-Chloro-2-thiophenecarboxaldehyde | Lacks bromine atom; retains similar thiophene structure. |

| 3-Bromo-5-methylthiophene-2-carbaldehyde | Contains a methyl group instead of chlorine; different reactivity. |

Uniqueness

The uniqueness of 3-Bromo-5-chlorothiophene-2-carbaldehyde lies in the combination of both bromine and chlorine substituents on the thiophene ring, which provides distinct reactivity patterns not found in similar compounds. This feature enhances its utility as an intermediate in organic synthesis, offering diverse pathways for further chemical transformations .